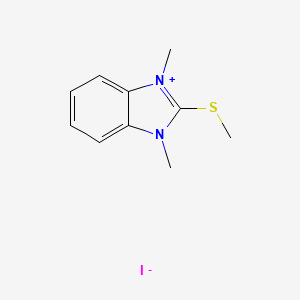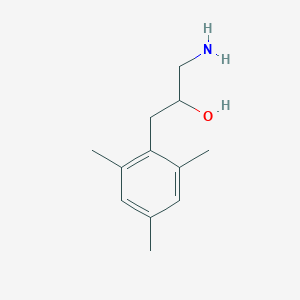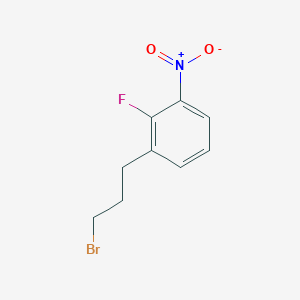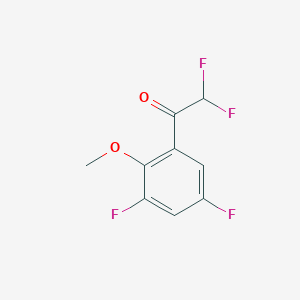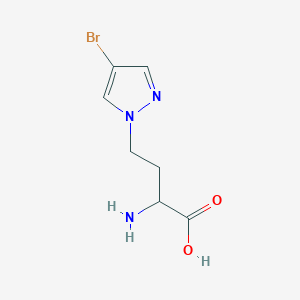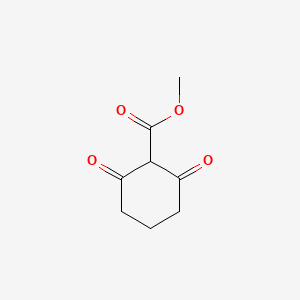
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O3. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propen-1-ol group at the 1 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an aqueous ethanolic solution at room temperature, resulting in the formation of the desired chalcone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are used for substitution reactions.
Major Products
Oxidation: Formation of 1-(2,4-dimethoxyphenyl)prop-2-en-1-one or 1-(2,4-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 1-(2,4-dimethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and differentiation.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can be compared with other similar compounds, such as:
1-(2-Hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
1-(2,4-Dihydroxyphenyl)prop-2-en-1-one: Contains hydroxyl groups instead of methoxy groups, which can significantly alter its antioxidant properties.
1-(2,4-Dimethoxyphenyl)prop-2-en-1-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h4-7,10,12H,1H2,2-3H3 |
InChI-Schlüssel |
WHWMSBBBLDFXHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(C=C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


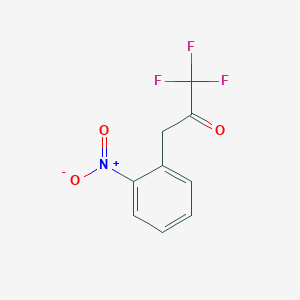
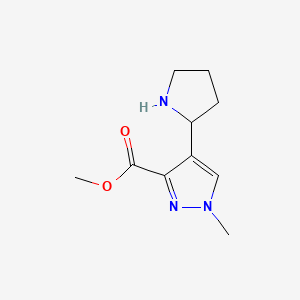

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)

